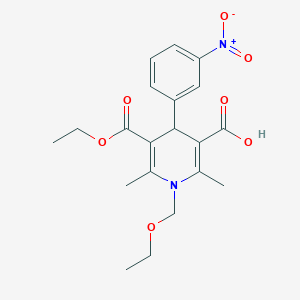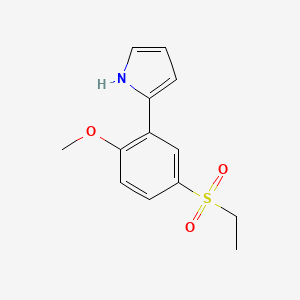
4-amino-8-cyclopentyloxy-7-methoxychromen-2-one
概要
説明
4-amino-8-cyclopentyloxy-7-methoxychromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of an amino group at the 4th position, a cyclopentyloxy group at the 8th position, and a methoxy group at the 7th position on the chromen-2-one core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-8-cyclopentyloxy-7-methoxychromen-2-one typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the chromen-2-one core structure. This can be achieved through the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.
Introduction of Substituents: The amino group at the 4th position can be introduced through a nucleophilic substitution reaction using an appropriate amine. The cyclopentyloxy group at the 8th position can be introduced through an etherification reaction using cyclopentanol and an appropriate leaving group. The methoxy group at the 7th position can be introduced through a methylation reaction using methyl iodide and a base.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be incorporated to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
4-amino-8-cyclopentyloxy-7-methoxychromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Hydrolysis: The ether and ester groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding alcohols and acids.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound has shown promise as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 4-amino-8-cyclopentyloxy-7-methoxychromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial or anticancer effects. Additionally, the compound may interact with signaling pathways involved in inflammation, leading to anti-inflammatory effects.
類似化合物との比較
Similar Compounds
4-amino-7-methoxy-2H-chromen-2-one: Lacks the cyclopentyloxy group at the 8th position.
4-amino-8-(cyclopentyloxy)-2H-chromen-2-one: Lacks the methoxy group at the 7th position.
4-amino-8-(cyclopentyloxy)-7-hydroxy-2H-chromen-2-one: Has a hydroxy group instead of a methoxy group at the 7th position.
Uniqueness
4-amino-8-cyclopentyloxy-7-methoxychromen-2-one is unique due to the presence of both the cyclopentyloxy group at the 8th position and the methoxy group at the 7th position. These substituents contribute to the compound’s distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
特性
分子式 |
C15H17NO4 |
|---|---|
分子量 |
275.30 g/mol |
IUPAC名 |
4-amino-8-cyclopentyloxy-7-methoxychromen-2-one |
InChI |
InChI=1S/C15H17NO4/c1-18-12-7-6-10-11(16)8-13(17)20-14(10)15(12)19-9-4-2-3-5-9/h6-9H,2-5,16H2,1H3 |
InChIキー |
ACSQVIZWCBDPOH-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C=C1)C(=CC(=O)O2)N)OC3CCCC3 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B8704504.png)








![1-Chloro-4-[(prop-2-en-1-yl)oxy]butane](/img/structure/B8704570.png)

![1,3,4-Thiadiazole-2-ethanol, beta-amino-beta-methyl-5-[4-(octyloxy)-3-(trifluoromethyl)phenyl]-, (betaS)-](/img/structure/B8704588.png)


